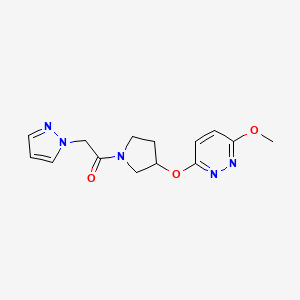![molecular formula C10H16N2O B2496633 1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile CAS No. 2166647-59-0](/img/structure/B2496633.png)
1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of an amino group and a nitrile group in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is typically carried out under anhydrous conditions using a suitable base such as potassium carbonate. The reaction mixture is then heated to promote the formation of the spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile can be compared with other similar spirocyclic compounds, such as:
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but lacks the nitrile group, making it less versatile in certain chemical reactions.
Spirotetramat: A spirocyclic insecticide with a different functional group arrangement, used primarily in agriculture The uniqueness of 1-Amino-8-oxaspiro[4
Properties
IUPAC Name |
4-amino-8-oxaspiro[4.5]decane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-7-8-1-2-10(9(8)12)3-5-13-6-4-10/h8-9H,1-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRPQZYTEKVURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)C(C1C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)



![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)
![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)


![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)


